

VTP50469 Fumarate for MLL-Altered Solid Tumors: A Comparative Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **VTP50469 fumarate**, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with other therapeutic alternatives for the treatment of solid tumors harboring MLL (now officially known as KMT2A) gene alterations. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways to support informed research and development decisions.

Introduction to MLL Alterations and the Role of Menin

Chromosomal rearrangements of the KMT2A gene, leading to the formation of oncogenic MLL fusion proteins, are well-established drivers of aggressive hematological malignancies.[1] While less common, the involvement of MLL alterations in solid tumors is an emerging area of research, with predictions of MLL1 fusions in cancers such as prostate and neuroendocrine tumors. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein Menin, which tethers the fusion protein to chromatin, leading to the aberrant expression of downstream target genes like HOXA9 and MEIS1, and ultimately driving cancer cell proliferation and survival.[2][3]

VTP50469 fumarate is a highly selective, orally bioavailable small molecule designed to disrupt the Menin-MLL interaction, thereby offering a targeted therapeutic strategy against



cancers driven by this oncogenic partnership.[4][5]

VTP50469 Fumarate: Preclinical Performance

VTP50469 has demonstrated remarkable potency and selectivity in preclinical models of MLL-rearranged (MLL-r) leukemias. However, its activity in solid tumors appears to be context-dependent.

In Vitro Activity

VTP50469 exhibits potent anti-proliferative activity against a panel of MLL-rearranged leukemia cell lines, with IC50 values in the low nanomolar range.[5][6] In contrast, its efficacy against solid tumor cell lines has been more limited. A notable study by the Pediatric Preclinical Testing Consortium evaluated VTP50469 against Ewing Sarcoma (EwS), a type of solid tumor. The results showed that EwS cell lines were significantly less sensitive to VTP50469 than the MLL-rearranged leukemia cell line MV4;11.[7]

Cell Line	Cancer Type	MLL Alteration	VTP50469 IC50 (nM)	Reference
MOLM13	Acute Myeloid Leukemia	MLL-AF9	13	[5]
MV4;11	Acute Myeloid Leukemia	MLL-AF4	10-17	[5][7]
RS4;11	Acute Lymphoblastic Leukemia	MLL-AF4	25	[5]
KOPN8	Acute Lymphoblastic Leukemia	MLL-ENL	15	[5]
Ewing Sarcoma Cell Lines (various)	Ewing Sarcoma	Not Specified	> 3000	[7]

In Vivo Activity



In xenograft models of MLL-rearranged leukemia, VTP50469 has shown significant anti-tumor activity, leading to tumor regression and prolonged survival.[5][8] However, in Ewing Sarcoma xenograft models, VTP50469 only modestly slowed tumor progression and did not induce tumor regression, further highlighting the discrepancy in its efficacy between hematological malignancies and at least one type of solid tumor.[7]

Therapeutic Alternatives and Comparative Efficacy

The therapeutic landscape for MLL-altered cancers is evolving, with several alternative strategies under investigation.

Other Menin-MLL Inhibitors

Several other small molecule inhibitors targeting the Menin-MLL interaction are in preclinical and clinical development, primarily for hematological malignancies.

- Revumenib (SNDX-5613): This agent has shown promising clinical activity in patients with relapsed/refractory KMT2A-rearranged leukemias.[3][9] Its evaluation in solid tumors is in early stages, with a planned assessment in colorectal cancer.[9]
- Ziftomenib (KO-539): Another orally active Menin-MLL inhibitor that has demonstrated antitumor activity in preclinical models of AML.[10]
- BMF-219: A covalent Menin inhibitor currently in clinical trials for both liquid and solid tumors with specific menin-dependent mutations.[11][12]

Direct head-to-head preclinical comparisons of these inhibitors with VTP50469 in MLL-altered solid tumor models are limited in the public domain.

Other Therapeutic Strategies

Beyond direct Menin-MLL inhibition, other approaches are being explored:

 DOT1L Inhibitors: The histone methyltransferase DOT1L is a key downstream effector of the MLL-fusion complex. Inhibitors like EPZ-5676 have shown selective activity against MLLrearranged leukemia cells.[13][14] The role of DOT1L inhibitors is also being investigated in solid tumors.[15]



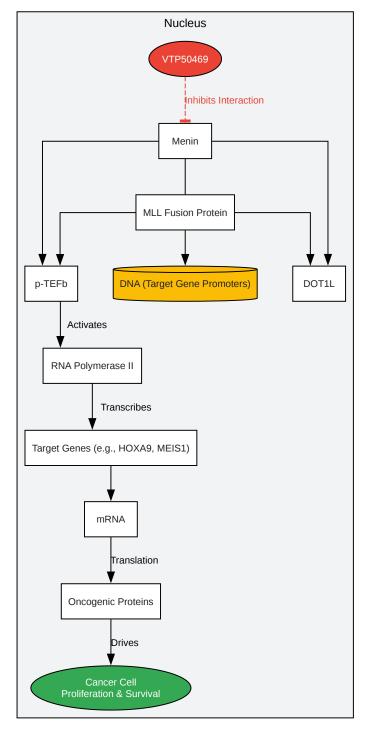
- Disulfiram: This FDA-approved drug for alcohol abuse has been shown to induce degradation of the MLL protein and exhibits cytotoxic effects against pediatric glioma cells and other cancer types.[16][17]
- Combination Therapies: Preclinical studies suggest that combining Menin inhibitors with other agents, such as BCL2 inhibitors (e.g., Venetoclax) or FLT3 inhibitors, may offer synergistic anti-leukemic activity.[18]

Therapeutic Agent/Strategy	Mechanism of Action	Status in MLL- Altered Cancers	Potential for Solid Tumors
Revumenib (SNDX- 5613)	Menin-MLL Interaction Inhibitor	Clinical trials for leukemia[3][9]	Early clinical investigation planned[9]
Ziftomenib (KO-539)	Menin-MLL Interaction Inhibitor	Preclinical/Clinical for leukemia[10]	Limited data available
BMF-219	Covalent Menin Inhibitor	Clinical trials for liquid and solid tumors[11] [12]	Under clinical investigation
DOT1L Inhibitors (e.g., EPZ-5676)	Inhibition of H3K79 methylation	Preclinical/Clinical for leukemia[13][14]	Preclinical investigation ongoing[15]
Disulfiram	Induces MLL protein degradation	Preclinical[16][17]	Preclinical activity in glioma[16]

Signaling Pathways and Experimental Workflows MLL Fusion Oncogenic Pathway

The diagram below illustrates the central role of the Menin-MLL interaction in driving the expression of leukemogenic target genes. VTP50469 acts by disrupting the binding of Menin to the MLL fusion protein.





MLL Fusion Oncogenic Pathway and VTP50469 Mechanism

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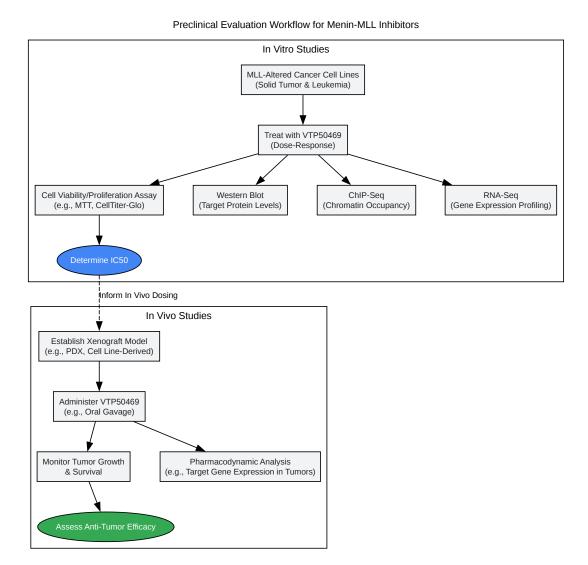
Caption: Mechanism of MLL fusion protein-driven oncogenesis and its inhibition by VTP50469.



Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for assessing the preclinical activity of a Menin-MLL inhibitor like VTP50469.





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Caption: A generalized workflow for the preclinical assessment of Menin-MLL inhibitors.



Key Experimental Protocols

Detailed protocols are essential for the accurate evaluation and comparison of therapeutic agents. Below are summaries of key methodologies.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This technique is used to identify the genome-wide binding sites of a protein of interest, such as Menin or MLL fusion proteins.

- Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
- Chromatin Shearing: The chromatin is fragmented into smaller pieces, typically by sonication.
- Immunoprecipitation: An antibody specific to the target protein is used to pull down the protein-DNA complexes.
- DNA Purification: The cross-links are reversed, and the DNA is purified.
- Library Preparation and Sequencing: The purified DNA fragments are prepared for highthroughput sequencing.
- Data Analysis: Sequencing reads are mapped to the genome to identify regions of protein binding.

A detailed protocol for a low-input ChIP-seq method (Mint-ChIP) can be found in the literature. [19]

Western Blotting

This method is used to detect and quantify specific proteins in a sample, which can confirm target engagement and downstream effects of a drug.

- Protein Extraction: Cells are lysed to release their protein content.
- Protein Quantification: The total protein concentration in the lysate is determined.
- SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.



- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Blocking: The membrane is treated with a blocking agent to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

A general western blot protocol is widely available from various suppliers.[20]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are typically used to prevent rejection of human tumor cells.
- Tumor Implantation: Human cancer cells (from cell lines or patient-derived xenografts) are implanted into the mice, either subcutaneously or orthotopically.
- Tumor Growth and Randomization: Once tumors reach a specified size, the animals are randomized into treatment and control groups.
- Drug Administration: The investigational drug (e.g., VTP50469) is administered according to a predetermined dose and schedule. The control group receives a vehicle.
- Efficacy Assessment: Tumor volume is measured regularly, and animal survival is monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess target engagement and downstream biomarker changes.



Conclusion

VTP50469 fumarate is a potent and selective Menin-MLL inhibitor with demonstrated efficacy in preclinical models of MLL-rearranged leukemia.[4][5] However, its activity in solid tumors with MLL alterations appears to be more limited, as evidenced by its minimal effect in Ewing Sarcoma models.[7] This suggests that the dependency on the Menin-MLL interaction may vary across different cancer types.

The field of Menin-MLL inhibition is rapidly advancing, with several alternative compounds in clinical development.[9][10][11] Furthermore, other therapeutic strategies targeting downstream effectors of the MLL fusion complex or inducing MLL protein degradation are emerging.[15][16] For researchers and drug developers focused on solid tumors with MLL alterations, a thorough investigation of the specific molecular dependencies of these cancers will be crucial. While VTP50469 remains a valuable tool for studying the Menin-MLL axis, its direct therapeutic application in solid tumors may require careful patient selection based on biomarkers that predict sensitivity beyond the mere presence of an MLL alteration. Further head-to-head comparative studies of different Menin-MLL inhibitors and alternative therapeutic strategies in relevant solid tumor models are warranted to guide future clinical development.

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